Neopentylboronic acid
Description
Significance of Organoboron Reagents in Synthetic Transformations
Organoboron reagents, a class of organic compounds containing a carbon-boron bond, are indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their versatility stems from their unique combination of stability, reactivity, and selectivity. numberanalytics.comacs.org Unlike many other organometallic compounds, organoboron reagents are generally less toxic and more stable, making them safer and easier to handle in a laboratory setting. fiveable.me
These compounds are central to a wide array of chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comacs.org This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals and advanced materials. numberanalytics.comfiveable.me Organoboron compounds also participate in other critical transformations such as Chan-Lam coupling for carbon-heteroatom bond formation, conjugate additions, and homologations. wikipedia.org Their ability to be transformed into various functional groups, such as alcohols and carbonyl compounds, further underscores their importance as versatile synthetic intermediates. wikipedia.org
Evolution of Boronic Acids and Esters as Versatile Building Blocks
The journey of boronic acids in organic chemistry began with their discovery in 1860. mdpi.com Initially, their application was limited, but over the past few decades, their role has expanded dramatically. Boronic acids, with the general formula R-B(OH)₂, and their corresponding esters have become foundational building blocks for constructing complex molecular architectures. researchgate.netnih.gov Their utility is rooted in their ability to act as Lewis acids, readily forming reversible covalent bonds with diols and other nucleophiles. wikipedia.orgrsc.org
This reactivity has been harnessed in numerous ways, from their well-established use in cross-coupling reactions to their emerging applications in materials science and chemical biology. acs.orgrsc.org The development of various boronic esters, such as those derived from pinacol (B44631) or neopentyl glycol, has been a significant advancement. These esters often exhibit enhanced stability and solubility properties compared to the free boronic acids, allowing for greater control and efficiency in synthetic processes. rsc.orgnih.gov The ability to tune the steric and electronic properties of the diol component has enabled chemists to create a diverse library of boronate esters with tailored reactivity for specific applications. nih.gov
Unique Characteristics of Neopentylboronic Acid in Chemical Synthesis Research
This compound, and its corresponding neopentyl glycol esters, possess distinct characteristics that offer specific advantages in chemical synthesis. The bulky neopentyl group ((CH₃)₃CCH₂) introduces significant steric hindrance around the boron center. This steric bulk can influence the reactivity and selectivity of the reagent in unique ways.
For instance, in the context of Suzuki-Miyaura cross-coupling reactions, the steric properties of the boronic ester can affect the rate of transmetalation, a key step in the catalytic cycle. nih.gov Research has shown that neopentyl boronic esters can exhibit different kinetic profiles compared to less hindered esters like pinacolates. nih.gov
Furthermore, the use of neopentyl glycol to form boronic esters has proven beneficial in stereoselective synthesis. Studies have demonstrated that neopentyl glycol boronic esters can lead to higher levels of enantiospecificity in certain reactions compared to their pinacol counterparts. rsc.org This is attributed to the reduced reversibility in the formation of the boronate complex, which helps to prevent racemization of sensitive intermediates. rsc.org The formation of a six-membered dioxaborinane ring with neopentyl glycol also contributes to the thermodynamic stability of the resulting boronic ester. researchgate.net
The combination of steric bulk and the specific reactivity imparted by the neopentyl group makes this compound a valuable tool for chemists tackling challenging synthetic problems, particularly those requiring high levels of stereocontrol and the coupling of hindered fragments.
| Property | Value |
| Chemical Formula | C₅H₁₃BO₂ |
| Molecular Weight | 115.97 g/mol |
| CAS Number | 701261-35-0 |
| Appearance | Powder |
| Melting Point | 85-89 °C |
| Synonyms | 2,2-Dimethylpropylboronic acid |
| Primary Use | Transition Metal Coupling Reactions |
Properties
IUPAC Name |
2,2-dimethylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPOZKMTAGEGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584920 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701261-35-0 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Neopentylboronic Acid and Its Derivatives
Direct Borylation Routes to Neopentylboronic Esters
Direct borylation of alkyl halides presents a powerful and atom-economical approach to the synthesis of alkylboronic esters. Several transition metal-catalyzed methods have been developed to facilitate this transformation, offering alternatives to traditional organometallic routes.
Palladium-Catalyzed Borylation of Alkyl Halides
Palladium catalysis has been effectively employed for the borylation of primary alkyl bromides. These methods often utilize a diboron (B99234) reagent as the boron source. A mild process has been developed for the borylation of primary alkyl bromides using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. sigmaaldrich.com This methodology demonstrates good functional group tolerance and can be extended to the use of bis(neopentyl glycolato)diboron as the boron source, although sometimes with lower yields. sigmaaldrich.comprinceton.edu The reaction's success is often dependent on the choice of ligand and base. sigmaaldrich.com For instance, the use of t-Bu2MeP•HBF4 as a ligand with K3PO4 as the base in a mixture of t-BuOH and DMA has been shown to be effective. sigmaaldrich.com
| Substrate | Boron Source | Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Primary Alkyl Bromide | Bis(pinacolato)diboron | Pd(dba)2 / t-Bu2MeP•HBF4 | t-BuOH / DMA | K3PO4 | Varies | sigmaaldrich.com |
| Primary Alkyl Bromide | Bis(neopentyl glycolato)diboron | Pd(dba)2 / Ligand | - | - | Lower than with B2pin2 | sigmaaldrich.comprinceton.edu |
Manganese-Catalyzed Cross-Coupling for Boronic Ester Synthesis
The use of earth-abundant and less toxic metals like manganese for catalysis is a growing area of interest. A significant breakthrough has been the development of a manganese-catalyzed method for the borylation of unactivated alkyl chlorides. researchgate.net This approach utilizes a simple catalyst system of manganese(II) bromide (MnBr2) and tetramethylethylenediamine (TMEDA) to catalyze the cross-coupling of bis(pinacolato)diboron with a wide range of alkyl halides, including primary, secondary, and tertiary chlorides. researchgate.net This method is particularly relevant for the synthesis of neopentylboronic esters from the corresponding neopentyl chloride, a typically challenging substrate. The reaction proceeds under mild conditions and demonstrates the potential for a more sustainable approach to alkylboronic ester synthesis. researchgate.net
| Substrate Type | Boron Source | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Primary, Secondary, and Tertiary Alkyl Chlorides | Bis(pinacolato)diboron | MnBr2 / TMEDA | Effective for unactivated chlorides; mild conditions | researchgate.net |
Iron-Catalyzed Borylation Approaches
Iron, another earth-abundant metal, has also been investigated for catalytic borylation reactions. A mild borylation of alkyl bromides and chlorides with bis(neopentylglycolato)diborane (B2neop2) mediated by an iron-bis(amide) catalyst has been described. nih.govharvard.edu This method shows a broad substrate scope and good functional group compatibility, with sufficient catalytic activity for both primary and secondary alkyl halides. nih.govharvard.edu Mechanistic studies suggest that this reaction proceeds via a radical pathway. nih.gov The use of an iron(III) acetoacetate (B1235776) catalyst has also been shown to enable the direct cross-coupling of alkyl halides with diboron reagents. nih.gov
| Substrate | Boron Source | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Alkyl Bromides and Chlorides | Bis(neopentylglycolato)diborane | Iron-bis(amide) | Mild conditions; broad scope; radical mechanism | nih.govharvard.edu |
| Alkyl Halides | Diboron reagent | Iron(III) acetoacetate | Direct cross-coupling | nih.gov |
Electrochemical Synthesis of Boronic Esters
Electrochemical methods offer a modern, transition-metal-free approach to the synthesis of boronic esters. A fast and scalable electrochemical borylation of alkyl halides (iodides, bromides, and chlorides) has been developed. nih.govharvard.edu This process enables the efficient synthesis of primary, secondary, and tertiary boronic esters at room temperature with high current. harvard.edu The method demonstrates broad utility and functional group tolerance. harvard.edu Mechanistic studies have revealed that bis(catecholato)diboron (B79384) (B2cat2) can act as both a reagent and a cathodic mediator, facilitating the electroreduction of otherwise difficult-to-reduce alkyl bromides and chlorides at a lower potential. harvard.edunih.gov This electrochemical strategy represents a practical and more environmentally friendly alternative for the synthesis of alkyl boronic esters. nih.gov
| Substrate Type | Boron Source | Method | Key Features | Reference |
|---|---|---|---|---|
| Primary, Secondary, and Tertiary Alkyl Halides (I, Br, Cl) | Bis(catecholato)diboron | Electroreduction | Transition-metal-free; room temperature; scalable | nih.govharvard.edu |
Organometallic Reagent-Based Synthesis of Neopentylboronic Acid
The formation of an organometallic intermediate, which is then trapped with a boron electrophile, is a classic and versatile strategy for the synthesis of boronic acids.
Lithium-Halogen Exchange and Trapping with Boric Esters
The synthesis of this compound can be achieved through a two-step process involving the formation of neopentyllithium (B1624585) via lithium-halogen exchange, followed by its reaction with a trialkyl borate (B1201080). This method relies on the rapid exchange between an alkyl halide (typically a bromide or iodide) and an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate the desired alkyllithium species. princeton.eduharvard.edu
The resulting neopentyllithium is a potent nucleophile that can be trapped with an electrophilic boron source, most commonly trimethyl borate or triisopropyl borate. nih.govgoogle.com The initial product is a boronate complex, which upon acidic hydrolysis, yields the final this compound. While this is a well-established general method for the synthesis of boronic acids, specific documented examples for this compound are less common in readily available literature. However, the principles of organolithium chemistry strongly support its viability. researchgate.netnih.govgoogle.com The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), at very low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu
| Step | Reactants | Key Conditions | Intermediate/Product | General Reference |
|---|---|---|---|---|
| 1 | Neopentyl Halide (Br or I), Alkyllithium (e.g., n-BuLi) | Low temperature (e.g., -78 °C), Ethereal solvent | Neopentyllithium | princeton.eduharvard.edu |
| 2 | Neopentyllithium, Trialkyl Borate (e.g., B(OMe)3) | Low temperature, followed by aqueous workup | This compound | nih.govgoogle.com |
Grignard Reagent-Mediated Synthesis
The reaction of a Grignard reagent with a suitable boron-containing electrophile is a foundational method for creating carbon-boron bonds. This approach is widely used for the synthesis of alkyl and aryl boronic acids and their esters. google.comgoogle.com The synthesis of this compound via this route typically involves the reaction of neopentylmagnesium halide with a trialkyl borate or a boronic ester.
The general process involves the nucleophilic attack of the Grignard reagent on the electron-deficient boron atom of the electrophile. masterorganicchemistry.com A common boron source is trimethyl borate. The initial reaction forms a boronate complex, which upon acidic hydrolysis, yields the desired boronic acid. However, the direct reaction of Grignard reagents with trialkyl borates can lead to multiple additions, resulting in a mixture of products. google.com
To circumvent this issue, modern methods often employ boronic esters like pinacolborane (HBpin) or neopentylglycolborane as the boron-containing substrate. google.comgoogle.com These reactions can be conducted at ambient temperatures in ethereal solvents such as tetrahydrofuran (THF) and often proceed to completion within 1 to 3 hours without the need for an added base. google.com The reaction of a Grignard reagent with pinacolborane forms a trialkoxy alkyl borohydride (B1222165) intermediate, which then eliminates hydridomagnesium bromide to yield the stable pinacol (B44631) boronate ester. escholarship.org This ester can then be isolated or hydrolyzed to the corresponding boronic acid.
Another effective substrate is diisopropylaminoborane, which reacts with Grignard reagents at 0 °C to form an adduct that can be hydrolyzed to the boronic acid. google.comescholarship.org This method benefits from the stability and affordability of the dialkylaminoborane starting material. google.com The reaction can also be performed under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal in the presence of the boron substrate. escholarship.org This one-pot procedure is particularly advantageous as it can prevent the formation of Wurtz coupling byproducts. google.com
| Boron Substrate | Typical Grignard Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Pinacolborane (HBpin) | Alkyl/Aryl-MgX | THF | 25 °C | Pinacol Boronate Ester | google.comescholarship.org |
| Diisopropylaminoborane | Alkyl/Aryl-MgX | THF | 0 °C | Boronic Acid (after hydrolysis) | google.comescholarship.org |
| Trimethyl Borate | Alkyl/Aryl-MgX | Diethyl Ether / THF | -78 °C to RT | Boronic Acid (after hydrolysis) | google.com |
Hydroboration Strategies for Alkyl Boronic Acids and Esters
Hydroboration is a powerful synthetic transformation that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org The subsequent oxidation of the resulting organoborane intermediate is a well-established method for producing alcohols. masterorganicchemistry.comnumberanalytics.com However, the organoborane itself is a key precursor to boronic acids and esters. The hydroboration of an appropriate alkene, such as 3,3-dimethyl-1-butene, provides a direct route to the neopentylborane skeleton.
A key feature of the hydroboration of terminal alkenes is its high regioselectivity. The reaction proceeds in an anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org This selectivity is driven by both steric factors, as the bulky borane (B79455) group preferentially approaches the less hindered end of the alkene, and electronic factors. masterorganicchemistry.com The mechanism is concerted, with the B-H bond adding across the π-system in a single step, which prevents carbocation formation and subsequent rearrangements. libretexts.orgchemistrysteps.com
The addition is also stereospecific, occurring via syn-addition, where the boron and hydrogen atoms are delivered to the same face of the alkene. masterorganicchemistry.commasterorganicchemistry.com While one equivalent of borane (BH₃) can react with up to three equivalents of a terminal alkene to form a trialkylborane, the synthesis of boronic acids requires a monohydroboration. masterorganicchemistry.comchemistrysteps.com To achieve this, sterically hindered boranes such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often used, as they possess only one B-H bond available for reaction or have significant steric bulk that favors mono-addition. masterorganicchemistry.commasterorganicchemistry.com Once the monoalkylborane intermediate is formed, it can be converted to the boronic ester or acid through subsequent reaction steps, avoiding oxidation with hydrogen peroxide which would lead to the alcohol.
| Hydroboration Reagent | Alkene Substrate | Key Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Borane (BH₃) | Terminal Alkene (R-CH=CH₂) | Forms trialkylborane B(CH₂CH₂R)₃ | Anti-Markovnikov | wikipedia.org |
| 9-BBN (9-Borabicyclo[3.3.1]nonane) | Terminal Alkene | Forms monoalkylborane, enhancing control | High Anti-Markovnikov | masterorganicchemistry.com |
| Disiamylborane ((Sia)₂BH) | Terminal Alkene | Forms monoalkylborane due to steric hindrance | High Anti-Markovnikov | masterorganicchemistry.com |
Flow Chemistry Approaches for this compound Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. researchgate.neteuropa.eu The synthesis of boronic acids, which often involves organometallic intermediates like organolithium or Grignard reagents, is well-suited to flow chemistry techniques. datapdf.com
A typical flow chemistry setup consists of pumps that deliver reagent solutions to a mixing point, after which the combined stream passes through a temperature-controlled reactor coil. europa.eu The high surface-area-to-volume ratio of the reactor tubing allows for extremely efficient heat transfer, mitigating the risk of thermal runaways in exothermic reactions like metalations. europa.eu This precise temperature control, along with rapid mixing, often leads to cleaner reactions and higher yields by suppressing the formation of side products. datapdf.com
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area; risk of hotspots | Excellent; high surface-to-volume ratio | europa.eu |
| Safety | Higher risk with large volumes of hazardous reagents | Improved; small reactor volume, better control | europa.eudatapdf.com |
| Reaction Time | Hours | Seconds to minutes | organic-chemistry.orgacs.org |
| Scalability | Challenging; requires process redesign | Straightforward; numbering-up or longer run times | researchgate.netorganic-chemistry.org |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing | researchgate.net |
Strategic Applications of Neopentylboronic Acid in Cross Coupling Reactions
Neopentylboronic Acid in Suzuki-Miyaura Cross-Coupling
Neopentylboronic esters have emerged as highly effective nucleophiles in Suzuki-Miyaura cross-coupling due to their unique stability and reactivity profile. Their application has been pivotal in developing novel methodologies that address long-standing challenges in the field, such as the coupling of complex heterocyclic compounds.
Anhydrous Suzuki-Miyaura Coupling with Neopentyl Heteroarylboronic Esters
A significant advancement has been the development of anhydrous Suzuki-Miyaura coupling conditions tailored for neopentyl heteroarylboronic esters. nih.govacs.org This methodology circumvents issues commonly associated with aqueous systems, most notably the competitive protodeboronation of sensitive heteroaryl boronic acids. nih.govacs.org By employing strictly anhydrous conditions, the hydrolysis of the boronic ester is prevented, which is a crucial factor for enabling the coupling of labile heteroaromatic nucleophiles. nih.govillinois.edu This approach has proven effective for coupling a broad range of π-rich and π-deficient heterocycles with heteroaryl bromides and chlorides, often with good yields and short reaction times of three hours or less. nih.govillinois.eduacs.org
The success of the anhydrous protocol is largely attributed to a unique combination of reagents that create a homogeneous reaction environment. researchgate.netillinois.edu
Potassium Trimethylsilanolate (TMSOK): This organic-soluble base is central to the methodology. acs.orgresearchgate.net Unlike traditional inorganic bases, TMSOK dissolves in organic solvents, allowing for a homogeneous reaction mixture. nih.gov This homogeneity improves reproducibility and facilitates the rapid coupling of boronic esters. researchgate.netresearchgate.net TMSOK's role is to promote the reaction, which proceeds via the "boronate mechanism," a pathway distinct from the classical oxo-palladium pathway seen in aqueous systems. acs.orgillinois.edu
Trimethyl Borate (B1201080): The addition of trimethyl borate as a Lewis acid additive provides several key advantages in the coupling of challenging heteroaryl substrates. nih.govacs.org Its functions are multifaceted:
It aids in the solubilization of boronate complexes that are generated in situ. nih.govillinois.edu
It buffers the reaction against catalyst inhibition that can be caused by excess TMSOK. nih.govillinois.edunih.gov
It mitigates catalyst poisoning by attenuating the Lewis basicity of heteroatomic groups present in the coupling partners. nih.govillinois.eduacs.org
The synergistic effect of TMSOK and trimethyl borate has been instrumental in expanding the scope of Suzuki-Miyaura couplings to previously inaccessible or difficult substrates. nih.gov
The use of neopentylboronic esters under anhydrous conditions with TMSOK leads to dramatic rate enhancements. illinois.edu In several cases, reactions that previously required over 48 hours to reach satisfactory conversion were completed in minutes, representing a greater than 10-fold decrease in reaction time. nih.govacs.orgresearchgate.netillinois.edu
Mechanistic studies have provided significant insights into this accelerated reactivity. It has been demonstrated that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid. illinois.edunih.govnih.gov The reaction proceeds through a pre-transmetalation intermediate with a direct Palladium-Oxygen-Boron (Pd-O-B) linkage. nih.gov Kinetic analyses of these intermediates have shown that the structure of the boronic ester itself is a critical parameter influencing the rate of the turnover-limiting transmetalation step. illinois.edunih.gov The anhydrous nature of the TMSOK-promoted system is key, as it prevents boronic ester hydrolysis and the deleterious protodeboronation pathway, thereby enabling these rapid and efficient couplings. illinois.eduorgsyn.org
| Coupling Partners | Original Conditions & Time | Anhydrous TMSOK/Neopentylboronic Ester Conditions & Time | Fold Decrease in Time |
|---|---|---|---|
| Aryl Bromide + Heteroaryl Boronic Acid | > 48 hours | < 5 minutes | > 576 |
| Aryl Chloride + Aryl Boronic Acid | > 50 hours | ~ 30 minutes | > 100 |
| Heteroaryl Bromide + Heteroaryl Boronic Acid | > 48 hours | < 5 minutes | > 576 |
Data synthesized from findings reported in literature where significant rate enhancements were observed. acs.orgresearchgate.netnih.gov
Cross-Coupling of Challenging Electrophiles and Nucleophiles
The anhydrous methodology utilizing neopentylboronic esters is particularly valuable for the cross-coupling of "challenging" or "refractory" substrates. nih.govillinois.edu These include:
π-deficient and π-rich heterocycles: These substrates are often problematic in traditional Suzuki-Miyaura couplings. Lewis basic nitrogen atoms can deactivate the palladium catalyst, and many heteroaryl boronic acids are highly susceptible to protodeboronation. nih.gov The anhydrous TMSOK/trimethyl borate system successfully couples a wide array of these heterocycles, including thienyl, furanyl, pyridyl, and protected pyrrolyl and indolyl systems. nih.gov
Protic Heterocycles: The basicity of TMSOK can be detrimental when using protic heterocycles, as the resulting anions can be potent catalyst inhibitors. However, the addition of halide salts was found to mitigate this inhibition, enabling the coupling of these difficult substrates. nih.gov
Alkylboronic Esters: The C(sp²)–C(sp³) coupling is inherently challenging due to the slower transmetalation of alkylboronates and competing β-hydride elimination. A rapid, anhydrous method using neopentyldiol alkylboronic esters with TMSOK and a specific oxaphosphole ligand (AntPhos) has been developed, allowing reactions to complete in under an hour. organic-chemistry.orgillinois.edunih.gov
Comparison of Neopentylboronic Esters with Other Boronic Esters in Suzuki-Miyaura Coupling
The choice of the diol backbone in a boronic ester significantly affects its reactivity in the transmetalation step. nih.gov When comparing neopentylboronic esters to other common esters, such as those derived from pinacol (B44631), a distinct reactivity profile emerges.
In stoichiometric studies observing the reaction of isolated palladium complexes, neopentyl boronic esters were found to react significantly faster than the corresponding pinacol boronic esters. nih.gov For the formation of a specific biaryl product, the reaction with the neopentyl ester took approximately 0.3 hours, whereas the pinacol ester required about 5.5 hours. nih.gov This highlights the profound impact the ester's structure has on the reaction kinetics, establishing it as a key parameter for reaction optimization. illinois.edu
| Boron Reagent | Approximate Reaction Time (h) | Relative Reactivity |
|---|---|---|
| Neopentyl Boronic Ester | 0.3 | Fastest |
| Arylboronic Acid | 1.2 | Intermediate |
| Pinacol Boronic Ester | 5.5 | Slowest |
Data adapted from a stoichiometric study comparing rates of product formation from a pre-formed palladium complex. nih.gov
In the context of nickel-catalyzed Suzuki-Miyaura couplings, neopentylboronic esters have also demonstrated superior reactivity in certain cases. In a competition experiment, a nickel catalyst consumed more of a neopentylboronic ester derivative than its pinacol ester counterpart, implying a greater reactivity for the neopentyl variant. rsc.orged.ac.uk However, this study also found that both esters were less efficient than the corresponding boronic acid and trifluoroborate salt. rsc.orged.ac.uk
In a separate study focused on the nickel-catalyzed stereoconvergent cross-coupling of alkenyl ethers, researchers specifically selected neopentyl boronic esters as the coupling partner, building on earlier findings that pointed to their superior reactivity in such systems. acs.org The low cost and high reactivity of nickel make these systems attractive, and they have been successfully applied to a range of substrates, including various oxygen-based electrophiles, often in more environmentally friendly "green" solvents. nih.gov
Stability and Protodeboronation Considerations
The utility of boronic acids in cross-coupling reactions is often hampered by their susceptibility to decomposition pathways, most notably protodeboronation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the loss of the organoboron reagent and the formation of undesired byproducts. nih.gov The propensity for protodeboronation is influenced by several factors, including the electronic nature of the organic substituent, the reaction pH, and the presence of metal catalysts. nih.govnih.gov
This compound exhibits enhanced stability compared to many other alkylboronic acids, a characteristic largely attributed to the steric bulk of the neopentyl group. This steric hindrance can shield the boron center from reagents that facilitate protodeboronation. researchgate.net
The table below summarizes the factors influencing the stability of boronic acids and the role of neopentyl substitution and esterification.
| Factor | Influence on Stability | Relevance to this compound |
| Steric Hindrance | Increased steric bulk around the C–B bond generally enhances stability and reduces the rate of protodeboronation. researchgate.net | The neopentyl group provides significant steric shielding, contributing to the enhanced stability of this compound and its esters. |
| Esterification | Formation of cyclic boronate esters, particularly with diols like neopentylglycol, increases stability against protodeboronation and oxidative decomposition. nih.goveurekalert.org | Neopentylglycol boronate esters are commonly used, stable derivatives of this compound. |
| Reaction pH | Protodeboronation rates are pH-dependent, often being accelerated under either strongly acidic or basic conditions. nih.govnih.gov | The use of stable neopentylglycol esters can mitigate pH-dependent degradation pathways. |
| Catalyst System | The nature of the metal catalyst and ligands can influence the rate of protodeboronation. rsc.orgyoutube.com | The inherent stability of this compound derivatives can be advantageous in minimizing this undesired side reaction in metal-catalyzed processes. |
This table summarizes general principles of boronic acid stability and their application to this compound based on available literature.
This compound in Chan-Lam Type Cross-Coupling Reactions
The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, typically involving a copper catalyst to couple a boronic acid with an amine or an alcohol. chemrxiv.orgcore.ac.uk While initially developed for arylboronic acids, the methodology has been extended to include alkylboronic acid derivatives.
The copper-catalyzed N-alkylation of primary amides with alkylboronic acids or their esters represents a significant extension of the Chan-Lam reaction, providing a direct route to secondary amides. nih.gov Although specific studies focusing exclusively on this compound in this context are not extensively detailed in the literature, the principles governing the reactivity of other primary and secondary alkylboronic esters are applicable. The use of this compound derivatives would be expected to follow the general reactivity patterns observed for other sterically hindered alkylboron reagents.
In a general sense, the coupling of alkylboronic esters with primary amides often requires specific ligand systems to promote efficient catalysis and overcome challenges such as β-hydride elimination (not a concern for neopentyl groups) and slow transmetalation. nih.gov The inherent stability of neopentylboronic esters makes them attractive candidates for these transformations, potentially minimizing side reactions like protodeboronation.
The mechanism of the Chan-Lam amination with alkylboronic esters is a subject of ongoing investigation. For arylboronic acids, the generally accepted mechanism involves the formation of a copper(II)-amido complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-N bond. chemrxiv.org
For alkylboronic esters, particularly those that are sterically hindered, the mechanism may be more complex. Some studies suggest that the transmetalation from boron to copper could proceed through a single-electron transfer (SET) process, especially for secondary and tertiary alkylboron reagents. nih.gov This would involve the formation of an alkyl radical intermediate. The general steps in a proposed catalytic cycle for the Chan-Lam amination of amides with alkylboronic esters are:
Formation of a Copper-Amide Complex: The copper(II) precatalyst reacts with the primary amide in the presence of a base to form a copper(II)-amido complex.
Transmetalation: The alkylboronic ester (or the corresponding boronic acid after in situ hydrolysis) undergoes transmetalation with the copper complex. This is often the rate-determining step and can be influenced by the nature of the alkyl group and the ligands on the copper center.
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate a copper(I) species.
Reoxidation: The copper(I) species is reoxidized to copper(II) by an external oxidant (often oxygen from the air) to complete the catalytic cycle. chemrxiv.org
The steric bulk of the neopentyl group would likely influence the rate of transmetalation, potentially requiring optimized reaction conditions, such as specific ligands or higher temperatures, to achieve efficient coupling.
Nickel-Catalyzed Coupling Reactions Involving Neopentylboronic Esters
Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium in a variety of cross-coupling reactions. Neopentylboronic esters, particularly aryl neopentylglycolboronates, have proven to be effective coupling partners in several nickel-catalyzed transformations.
One notable application is the cross-coupling of aryl C-O based electrophiles, such as mesylates, sulfamates, and carbonates, with aryl neopentylglycolboronates. rsc.orgchemrxiv.org These reactions provide a valuable method for the formation of biaryl compounds from readily available starting materials. The efficiency of these couplings can be highly dependent on the choice of nickel catalyst (Ni(0) vs. Ni(II) precursors) and the base employed. rsc.orgchemrxiv.org For instance, Ni(0)-based catalysts have shown higher efficiency in some cases compared to Ni(II)-based catalysts. chemrxiv.org
A sequential one-pot, two-step process has been developed for the nickel-catalyzed borylation of aryl halides using in situ prepared neopentylglycolborane, followed by a nickel-catalyzed Suzuki-Miyaura cross-coupling with another aryl halide. nih.gov This methodology offers an efficient and economical route to functionalized biaryls and other complex architectures from simple precursors.
The table below presents selected examples of nickel-catalyzed cross-coupling reactions involving aryl neopentylglycolboronates, highlighting the reaction conditions and yields.
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Naphthyl mesylate | Ni(COD)₂/PCy₃ | K₃PO₄ | THF | rt | 92 | rsc.org |
| 2-Naphthyl sulfamate | Ni(COD)₂/PCy₃ | K₃PO₄ | THF | rt | 95 | rsc.org |
| 2-Naphthyl pivalate | Ni(COD)₂/PCy₃ | K₃PO₄ | THF | rt | 65 | rsc.org |
| 4-Bromobenzonitrile | NiCl₂(dppe) | K₃PO₄ | Toluene | 110 | 95 | |
| 4'-Bromoacetophenone | NiCl₂(dppe) | K₃PO₄ | Toluene | 110 | 98 |
This table showcases the versatility of aryl neopentylglycolboronates in various nickel-catalyzed cross-coupling reactions.
Metal-Free Cross-Coupling Strategies Employing Neopentylboronic Esters
In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metal catalysts, driven by the goals of reducing cost, toxicity, and metal contamination in the final products. Several metal-free strategies have emerged where boronic esters, including sterically hindered variants that would encompass neopentylboronic esters, can participate.
One such strategy involves the stereospecific cross-coupling of secondary and tertiary boronic esters with electron-rich aromatic compounds. rsc.org This method relies on the formation of a boronate complex by reacting the boronic ester with an aryllithium reagent. Subsequent treatment with an electrophile, such as N-bromosuccinimide (NBS), triggers a cascade involving electrophilic aromatic substitution and a 1,2-metallate rearrangement, leading to the cross-coupled product with retention of stereochemistry. rsc.org The high configurational stability of neopentyl boronic esters would be advantageous in such transformations.
Photoredox catalysis has also enabled the activation of boronic esters for C(sp²)–C(sp³) cross-coupling reactions without the direct use of a transition metal in the key bond-forming step with the substrate. In some systems, a pyridine-derived Lewis base can form an adduct with the boronic ester, which can then be activated by a photocatalyst under visible light irradiation to generate a carbon-centered radical for subsequent coupling.
Furthermore, organocatalytic approaches have been developed for the coupling of boronic acids with other partners. For example, a metal-free reductive coupling of tosylhydrazones with boronic acids has been reported, offering a novel route to C-C bond formation. While not explicitly demonstrated with this compound, the general applicability of these methods suggests their potential utility with a broad range of boronic acid derivatives.
Novel Reaction Development and Functionalization Strategies for Neopentylboronic Acid
Stereoselective Synthesis of Hindered Tertiary Neopentyl Boronic Esters
The creation of chiral tertiary boronic esters, precursors to molecules with quaternary stereocenters, represents a significant challenge in asymmetric synthesis. researchgate.net Methodologies leveraging neopentyl boronic esters have proven highly effective in overcoming the steric hindrance associated with these transformations while maintaining exceptional levels of stereocontrol. rsc.orgnih.gov
Lithiation/Borylation of Secondary Alkyl Benzoates
A powerful strategy for the synthesis of enantioenriched tertiary boronic esters involves the lithiation and subsequent borylation of secondary alkyl benzoates. organic-chemistry.org In this method, unactivated, chiral secondary dialkyl 2,4,6-triisopropylbenzoates (TIB esters) are deprotonated using a combination of sec-butyllithium (B1581126) (sBuLi) and tetramethylethylenediamine (TMEDA) in a suitable solvent like cyclopentyl methyl ether (CPME) at low temperatures, such as -60 °C. organic-chemistry.orgacs.org The resulting lithiated carbanions are then trapped with a neopentyl boronic ester. organic-chemistry.org
The choice of the neopentyl glycol-derived boronic ester is critical. Initial studies using pinacol (B44631) boronic esters resulted in a slight erosion of the enantiomeric ratio (er). acs.org However, switching to the neopentyl boronic ester was found to provide complete retention of stereochemistry, leading to the formation of tertiary alcohols (after oxidation) in high yields and with excellent enantiomeric ratios (≥98:2 er). organic-chemistry.orgacs.org The use of neopentyl boron (Bneo) has been identified as essential to achieving complete stereospecificity in these transformations. bris.ac.uk
1,2-Metalate Rearrangements and Quaternary Center Formation
The cornerstone of the lithiation/borylation methodology is the 1,2-metalate rearrangement. nih.gov After the initial borylation step, a boronate "ate" complex is formed by the addition of the lithiated carbanion to the boron center of the neopentyl boronic ester. rsc.orgacs.org This complex is typically stable at low temperatures. acs.org Upon warming, the complex undergoes a 1,2-metalate rearrangement, where the carbon-boron σ-bond migrates from the boron atom to the adjacent carbon atom of the former carbanion. rsc.org
This migration step is stereospecific, proceeding with retention of the configuration at the migrating carbon center. rsc.org This process effectively transfers the alkyl or aryl group from the boronic ester to the carbon atom, creating a new carbon-carbon bond and establishing a quaternary stereocenter. nih.govbris.ac.uk The resulting homologated tertiary boronic ester can then be isolated or, more commonly, directly oxidized to the corresponding tertiary alcohol. acs.org The synthetic utility of this rearrangement is broad, enabling the homologation of boronic esters to construct complex chiral molecules. organic-chemistry.org Novel methods have also been developed to trigger this rearrangement, such as through the ring-expansion of vinylcyclopropyl boronate complexes. bris.ac.uk
Enantiomeric Ratio Control in Tertiary Boronic Ester Synthesis
Achieving high enantiomeric ratios (er) is paramount in the synthesis of tertiary boronic esters. The use of neopentyl glycol boronic esters, in place of the more common pinacol esters, has been shown to be a key factor in maximizing stereoselectivity. rsc.org This enhanced selectivity is attributed to a reduced reversibility in the formation of the boronate complex. rsc.org With more hindered boronic esters, reversible formation of the boronate complex can lead to the racemization of the sensitive lithiated intermediate, which in turn erodes the enantioselectivity of the final product. rsc.org The neopentyl glycol derivative forms a more stable complex, minimizing this racemization pathway and enabling almost complete enantiospecificity, even under non-cryogenic conditions. rsc.org
In some cases where reduced enantiomeric ratios were observed with specific substrates, such as those bearing propanoyl or pyridyl groups, the high selectivity could be restored by simple additives. The addition of methanol (B129727) (MeOH) or trimethylsilyl (B98337) chloride (TMSCl) after the formation of the ate complex was found to re-establish enantiomeric ratios of ≥98:2. acs.org
| Substrate (Secondary Alkyl Benzoate) | Boronic Ester | Conditions/Additive | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| TIB-ester of 1-phenylethan-1-ol | EtB(pin) | Standard | 72 | 97:3 | acs.org |
| TIB-ester of 1-phenylethan-1-ol | EtB(neo) | Standard | 78 | >99:1 | acs.org |
| TIB-ester of 1-(naphthalen-2-yl)ethan-1-ol | EtB(neo) | Standard | 80 | ≥98:2 | acs.org |
| TIB-ester of 1-cyclohexylethan-1-ol | EtB(neo) | Standard | 81 | ≥98:2 | acs.org |
| TIB-ester of 1-phenylpropan-1-ol | PropanoylB(neo) | MeOH added | 72 | ≥98:2 | acs.org |
| TIB-ester of 1-phenylpropan-1-ol | PyridylB(neo) | TMSCl added | 65 | ≥98:2 | acs.org |
ipso-Functionalization of Neopentyl Boronic Acid Derivatives
The carbon-boron bond is a versatile functional handle that can be transformed into a wide array of other bonds. Ipso-functionalization, the direct replacement of the boryl group, is a powerful method for introducing heteroatoms or other carbon-based groups. elsevierpure.comnih.gov Neopentyl boronic acid derivatives are competent substrates for these transformations. nih.gov
Oxidative ipso-Hydroxylation Pathways
The conversion of arylboronic acids and their esters to phenols via ipso-hydroxylation is a fundamental and widely used transformation. nih.govresearchgate.net This oxidation offers a mild and efficient route to phenols that might be difficult to access by other means. nih.gov A variety of oxidants can accomplish this transformation. Hydrogen peroxide (H₂O₂), often under basic conditions, is a classic and effective reagent for the ipso-hydroxylation of arylboronic acids. nih.gov Other systems, such as potassium monopersulfate (Oxone®), have also been successfully employed. nih.gov
More recently, greener and more efficient methods have been developed. These include the use of solid-H₂O₂ complexes which can be recycled, and catalyst- and solvent-free methods using reagents like sodium perborate (B1237305) in water, which can produce phenols in high yields within minutes. nih.govrsc.orgthieme-connect.de While much of the literature focuses on arylboronic acids generally, aromatic neopentylboronates have been shown to be suitable substrates for ipso-functionalization, such as in iodination reactions, indicating their compatibility with these oxidative pathways. nih.gov
Boron Migration in Functionalization Reactions
Boron migration, or the shift of a boryl group from one atom to another within a molecule, is an increasingly exploited strategy in organic synthesis. These migrations can be triggered by radical processes, often under photoredox catalysis. rsc.orgnih.gov
One notable example involves a radical 1,2-boron shift in 1,2-bis-boronic esters. nih.gov In this process, photoredox catalysis generates a primary β-boryl radical, which rapidly undergoes a 1,2-boron shift to form a more thermodynamically stable secondary radical. This allows for the counter-intuitive selective functionalization of the more hindered secondary boronic ester, retaining the primary one for further transformations. nih.gov A similar photocatalyzed 1,3-boron shift has been reported for allylboronic esters, proceeding through consecutive 1,2-boron migrations to furnish terminally functionalized alkyl boronates. rsc.org These radical boron migration strategies have also been extended to achieve 1,4-boron migrations, providing access to valuable 1,3-bisborylalkanes. acs.org This reactivity highlights the dynamic nature of the boryl group and opens new avenues for the remote functionalization of complex molecules derived from neopentylboronic acid.
Photochemical and Electrochemical Reactions Involving this compound Radicals
The generation of radical species from stable precursors under mild conditions is a cornerstone of contemporary synthetic chemistry. Boronic acids, including this compound, have been identified as effective radical precursors in both photochemical and electrochemical settings.
Under photoredox catalysis, alkylboronic acids can be activated to generate alkyl radicals. This is often achieved through the formation of a redox-active complex. nih.gov For instance, a dual catalytic system employing a Lewis base and a photoredox catalyst can facilitate the generation of carbon-centered radicals from boronic acids and their esters. nih.govcam.ac.uk The Lewis base interacts with the boronic acid or its trimeric form, the boroxine (B1236090), to form a complex that is more readily oxidized or reduced by the excited photocatalyst, leading to the formation of the corresponding radical. While broad in scope, this methodology is applicable to this compound, enabling the generation of neopentyl radicals for subsequent C-C bond formation with electron-deficient olefins. nih.gov
Electrochemical methods offer a complementary approach to radical generation, replacing chemical redox agents with electrons. The electrochemical generation of benzylic radicals from the corresponding boronate derivatives has been demonstrated at low electrode potentials through single-electron oxidation. rsc.org This process can be facilitated by an electron-transfer mediator, such as a ferrocene-based catalyst, which helps to avoid undesirable side reactions. rsc.org While this has been showcased with benzylic systems, the underlying principle of electrochemically induced radical formation from boronate esters is applicable to alkylboronates like those derived from this compound. The electrochemical hydroboration of alkynes using B2Pin2 (bis(pinacolato)diboron) proceeds via a putative boryl radical, highlighting the potential of electrochemical methods to generate boron-centered radicals for further transformations. nih.gov
Table 1: Comparison of Photochemical and Electrochemical Radical Generation from Boronic Acid Derivatives
| Feature | Photochemical Activation | Electrochemical Activation |
| Energy Source | Visible Light | Electric Current |
| Typical Catalyst | Photoredox Catalyst (e.g., Iridium or Ruthenium complexes), often with a Lewis base co-catalyst | Electron-transfer mediator (e.g., Ferrocene derivatives) |
| Radical Precursor | Boronic acids, Boronic esters, Trifluoroborates | Boronate esters, Diboron (B99234) reagents |
| Key Advantage | Mild reaction conditions, high functional group tolerance | Avoidance of chemical oxidants/reductants, precise control over redox potential |
| Applicability to this compound | Yes, through formation of a redox-active complex. | Yes, in principle, via oxidation of its corresponding boronate ester. |
Iterative C-C Bond Forming Reactions Utilizing Neopentylboronic Acids
The sequential and controlled formation of multiple carbon-carbon bonds is a powerful strategy for the rapid assembly of complex molecular architectures. This compound and its derivatives play a significant role in the development of such iterative processes, most notably in the context of the Suzuki-Miyaura cross-coupling reaction.
A key challenge in iterative cross-coupling is the management of the reactive boronic acid functionality. To address this, N-methyliminodiacetic acid (MIDA) protected boronate esters have been developed as bench-stable reagents. These "caged" boronic acids are unreactive under standard anhydrous cross-coupling conditions but can be readily deprotected using mild aqueous base to reveal the free boronic acid for the next coupling step. This strategy allows for the iterative and modular synthesis of complex molecules.
Furthermore, research has focused on the in situ generation and reaction of transient boronic acids to enable sequential C-C bond formation. This approach avoids the isolation of potentially unstable intermediates. While not exclusively centered on this compound, the principles of controlling the reactivity of boronic acids for iterative coupling are broadly applicable.
Development of this compound-Based Reagents for Specific Transformations
The steric bulk of the neopentyl group imparts specific properties to this compound and its derivatives, making them valuable reagents for particular chemical transformations. This compound is commercially available and serves as a reactant for the preparation of alkylarenes via palladium-catalyzed Suzuki cross-coupling with aryl halides. sigmaaldrich.com
The esterification of this compound with various diols leads to the formation of neopentylboronate esters. These esters exhibit different reactivity profiles in cross-coupling reactions compared to the parent boronic acid. For example, studies have shown that neopentyl arylboronic esters can influence the rate of transmetalation in the Suzuki-Miyaura reaction. nih.gov The formation of a tetracoordinate boron species is a critical step in these transformations, and the nature of the diol protecting group can modulate the reactivity. nih.gov
The development of chiral boronic esters is crucial for asymmetric synthesis. Phosphonate-directed rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes has been shown to produce functionalized chiral, tertiary boronic esters with high enantioselectivity. acs.org This methodology provides access to valuable chiral building blocks for the synthesis of complex molecules.
Table 2: Examples of this compound and its Derivatives in Synthesis
| Compound | Reagent Type | Application |
| This compound | Suzuki-Miyaura reactant | Preparation of alkylarenes |
| Neopentyl arylboronate esters | Suzuki-Miyaura reactant | Rate modulation in cross-coupling reactions |
| Chiral neopentylboronate esters | Synthetic intermediate | Asymmetric synthesis |
Mechanistic Investigations and Computational Studies of Neopentylboronic Acid Chemistry
Elucidating Transmetalation Pathways in Suzuki-Miyaura Reactions
Transmetalation, the transfer of an organic group from boron to a palladium center, is the pivotal step in the Suzuki-Miyaura catalytic cycle. The precise mechanism of this step has been a subject of extensive debate and research, with two primary pathways being proposed.
The mechanism of transmetalation in Suzuki-Miyaura coupling has been debated, with two pathways being prominently considered. nih.gov The "boronate pathway" involves the activation of the boronic acid by a base to form a more nucleophilic tetracoordinate boronate species. This boronate then reacts with an organopalladium(II) halide complex. nih.govrsc.org The alternative "oxo-palladium pathway" (also referred to as the hydroxo-palladium pathway) posits that the base reacts with the organopalladium(II) halide to generate a more reactive organopalladium(II) hydroxide (B78521) or alkoxide complex. This species then reacts directly with the neutral, tricoordinate boronic acid. nih.govrsc.org
Systematic studies comparing the rates of stoichiometric reactions between the various palladium and boron species have provided significant clarity. Research has shown that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid is several orders of magnitude faster than the reaction between an arylpalladium halide complex and the corresponding trihydroxyborate. nih.govchembites.org This substantial difference in rate constants suggests that, for boronic acids under typical Suzuki-Miyaura conditions (using weak bases and aqueous solvents), the oxo-palladium pathway is the kinetically dominant route for transmetalation. nih.govrsc.org For boronic esters, such as neopentylboronic esters, the reaction may proceed through direct transmetalation from the ester to an oxo-palladium species or via hydrolysis to the boronic acid, which then follows one of the established pathways. rsc.org
For many years, the intermediates immediately preceding the transmetalation step remained elusive. However, the application of low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has enabled the direct observation and characterization of these "missing links". illinois.edunih.gov These studies have definitively identified pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edunih.gov
Specifically, research has established the existence of multiple species that can lead to the transmetalation event:
A tricoordinate boronic acid complex , formed from the reaction of the organopalladium hydroxide with the boronic acid. nih.gov
Tetracoordinate boronate complexes , which can have different stoichiometries with respect to palladium. nih.gov
The formation of these intermediates is crucial for the subsequent transfer of the organic moiety from boron to palladium. illinois.eduillinois.edu Similar Pd-O-B linked intermediates have been observed for various arylboronic esters, confirming that these derivatives can also engage in direct transmetalation without prior hydrolysis. illinois.edunih.gov
Kinetic and computational studies have been instrumental in quantifying the rates of transmetalation for different boron reagents and in understanding the factors that influence this critical step. nih.gov Comparative studies on various boronic esters have revealed significant differences in reactivity. For instance, attempts to measure the transmetalation rates for neopentyl arylboronic esters with a dimeric palladium hydroxo complex resulted in sigmoidal kinetic profiles, which differ from the first-order decay observed for arylboronic acids or catechol arylboronic esters. nih.gov
This sigmoidal behavior suggests a more complex reaction mechanism where a reaction product might be influencing the transmetalation rate. nih.gov One hypothesis is that the neopentyl glycol byproduct, formed after an initial slow transmetalation, reacts with the starting palladium dimer to form a new, more reactive palladium complex that accelerates the subsequent transmetalation events. nih.gov
A comparative study of a neopentylboronic ester and a pinacol (B44631) boronic ester in a nickel-catalyzed coupling found the neopentyl derivative to be more reactive. rsc.org However, both esters were less efficient than the corresponding trifluoroborate or the free boronic acid, highlighting that while esters offer greater stability, this often comes at the cost of reactivity. rsc.org Computational studies have further illuminated the transmetalation process, identifying two key features for efficient transfer: the ability to create a vacant coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.gov
| Boron Reagent | Relative Reactivity/Kinetic Profile | Reference |
| Arylboronic Acid | First-order decay | nih.gov |
| Pinacol Boronic Ester | Sigmoidal kinetic profile | nih.gov |
| Neopentyl Boronic Ester | Sigmoidal kinetic profile; more reactive than pinacol ester in a Ni-catalyzed reaction | rsc.orgnih.gov |
| Trifluoroborate | More reactive than neopentyl or pinacol esters | rsc.org |
Mechanistic Aspects of Copper-Catalyzed C-N and C-C Bond Formation
Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide a powerful alternative to palladium-based methods for forming carbon-heteroatom bonds. Neopentylboronic acid and its esters are effective reagents in these transformations.
The Chan-Lam coupling enables the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols using a copper catalyst. wikipedia.org The generally accepted mechanism involves a Cu(I)/Cu(II)/Cu(III) catalytic cycle. wikipedia.orgnrochemistry.com The reaction is believed to proceed through the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid. This intermediate can then be oxidized to a key Cu(III) species. The desired C-N or C-O bond is forged via reductive elimination from this Cu(III) center, regenerating a Cu(I) species that is subsequently re-oxidized to Cu(II) to complete the cycle. wikipedia.orgnrochemistry.comalfa-chemistry.com
While this pathway is widely cited, evidence suggests that alternative mechanisms, including those involving single-electron transfer (SET) processes, may be operative, particularly for alkylboronic acids. For instance, oxidative Chan-Lam couplings involving boronic esters to form secondary and tertiary alkyl amines have been observed to proceed with stereoablation (loss of stereochemistry). nih.gov This outcome strongly implies the involvement of radical intermediates, which would be readily formed through SET pathways. nih.gov The formation of a high-valent Cu(III) complex can be facilitated by the reversible trapping of an alkyl radical by a Cu(II) species, a process that highlights copper's versatility as a redox catalyst. researchgate.net
Oxidants and bases play critical, multifaceted roles in copper-catalyzed C-N bond formation. The primary function of the oxidant is to regenerate the active Cu(II) or Cu(III) catalyst from the Cu(I) species formed after reductive elimination. alfa-chemistry.comorganic-chemistry.org While atmospheric oxygen can serve as the terminal oxidant in many cases, its presence can also facilitate the crucial reductive elimination step from the Cu(III) intermediate. alfa-chemistry.comorganic-chemistry.org In some systems, oxygen alone is insufficient, and a co-oxidant is required to efficiently turn over the catalytic cycle. escholarship.org The choice of oxidant must be carefully managed to be strong enough to oxidize Cu(I) without causing unwanted side reactions, such as the oxidation of the boronic acid itself. escholarship.org
Bases are equally crucial. In many Chan-Lam reactions, a base such as pyridine (B92270) or an amine is required. wikipedia.orgnrochemistry.com The base can serve to deprotonate the N-H or O-H nucleophile, increasing its reactivity. alfa-chemistry.com Furthermore, in nonpolar solvents where copper salts like copper(II) acetate (B1210297) may be insoluble, the addition of a nitrogen-containing base helps to solubilize the catalyst, forming a catalytically active, deep-colored solution. escholarship.org The base also serves to neutralize acidic byproducts, which could otherwise lead to protodeboronation of the starting boronic acid. escholarship.org In certain copper-catalyzed couplings of alkylboronic esters, additives like cesium fluoride (B91410) (CsF) have been shown to enhance reaction efficiency, presumably by forming a more reactive cesium-based "ate" complex from the boronic ester. nih.gov
Theoretical Studies on Structure-Reactivity Relationships
The relationship between the structure of this compound and its reactivity is a critical area of investigation. Theoretical studies provide invaluable insights into this connection, offering a predictive framework for understanding and optimizing its applications in synthesis.
DFT Calculations for Transition States and Reaction Pathways
Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations allow for the identification and characterization of transition states, the high-energy intermediates that govern reaction rates, and the elucidation of the most favorable reaction pathways.
While specific DFT studies exclusively focused on the transition states and reaction pathways of this compound in common reactions like the Suzuki-Miyaura coupling are not extensively documented in publicly available literature, general principles derived from studies on related boronic acids can be extrapolated. For instance, computational investigations into the Suzuki-Miyaura reaction mechanism highlight the crucial role of the boronic acid structure in the transmetalation step.
Hypothetical DFT calculations on a model Suzuki-Miyaura reaction involving this compound would likely investigate the energy barriers for the formation of the key intermediates. The bulky neopentyl group is expected to exert significant steric influence on the transition state geometries and energies.
Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Model Suzuki-Miyaura Reaction of this compound
| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) |
| Oxidative Addition | Aryl-Pd(II)-Halide Complex | Data not available |
| Transmetalation | [Aryl-Pd-Neopentyl] Complex (TS) | Data not available |
| Reductive Elimination | Biaryl Product | Data not available |
Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reaction mechanisms. Specific computational data for this compound is not currently available in the public domain.
Electron Density Analysis and Covalency of Boron Bonds
The nature of the chemical bonds within this compound, particularly the boron-carbon and boron-oxygen bonds, is fundamental to its reactivity. Electron density analysis, through methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provides a quantitative description of these bonds.
NBO analysis can reveal the extent of covalent character in the boron-carbon bond. The interaction between the filled orbitals of the neopentyl group and the empty p-orbital of the boron atom influences the bond's strength and reactivity. The electron-donating nature of the alkyl group affects the Lewis acidity of the boron center.
QTAIM analysis focuses on the topology of the electron density. Key parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) of the B-C and B-O bonds can differentiate between covalent and ionic interactions.
Table 2: Hypothetical QTAIM and NBO Parameters for this compound
| Bond | QTAIM - Electron Density (ρ) at BCP (a.u.) | QTAIM - Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | NBO - Wiberg Bond Index |
| B-C | Data not available | Data not available | Data not available |
| B-O1 | Data not available | Data not available | Data not available |
| B-O2 | Data not available | Data not available | Data not available |
Note: This table represents the type of data that would be generated from such analyses. Specific computational results for this compound are not readily found in the literature.
Investigation of Protodeboronation Mechanisms in this compound Systems
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that can diminish the efficiency of cross-coupling reactions. Understanding the mechanisms of protodeboronation is crucial for developing strategies to mitigate this undesired pathway.
For boronic acids in general, protodeboronation can proceed through several mechanisms, including acid-catalyzed, base-catalyzed, and metal-catalyzed pathways. Computational studies on various aryl and heteroaryl boronic acids have used DFT to calculate the energy barriers for these different routes, revealing that the operative mechanism is highly dependent on the substrate and reaction conditions.
In the context of this compound, the electron-donating nature of the neopentyl group is expected to influence its susceptibility to protodeboronation. While specific mechanistic studies on this compound are scarce, it is plausible that both acid- and base-catalyzed pathways could be relevant depending on the reaction environment. DFT calculations would be essential to determine the relative activation energies for these competing pathways.
Table 3: Potential Protodeboronation Pathways for this compound and Methods for Investigation
| Pathway | Key Intermediates | Computational Method for Investigation |
| Acid-Catalyzed | Protonated boronic acid | DFT calculation of transition state energy |
| Base-Catalyzed | Boronate anion | DFT calculation of transition state energy |
| Metal-Catalyzed | Organometallic intermediates | DFT modeling of the catalytic cycle |
Reagent Design, Optimization, and Stability Research of Neopentylboronic Acid
Design of Neopentyl Boronic Esters for Enhanced Reactivity and Stability
The design of boronic esters is a critical aspect of controlling their performance in chemical reactions. The diol used to form the ester from the boronic acid plays a pivotal role in modulating the reagent's stability, reactivity, and selectivity. Neopentyl glycol has emerged as a particularly effective diol for this purpose.
Research has shown that neopentyl glycol boronic esters offer a distinct advantage over other common esters, such as those derived from pinacol (B44631). In lithiation–borylation reactions of secondary benzylic carbamates, the use of neopentyl glycol boronic esters results in almost complete enantiospecificity. semanticscholar.org This high fidelity in chirality transfer is attributed to reduced reversibility in the formation of the intermediate boronate complex, a process that can otherwise lead to the racemization of the sensitive lithiated carbamate. semanticscholar.org
In contrast, pinacol boronic esters can exhibit a significant matched/mismatched effect under reversible conditions, leading to lower stereoselectivity. semanticscholar.org The switch to a neopentyl glycol boronic ester can dramatically improve diastereoselectivity and enantiospecificity, highlighting its role in creating more reliable and selective transformations for the synthesis of hindered tertiary boronic esters. semanticscholar.org
Furthermore, kinetic studies in Suzuki-Miyaura reactions have revealed that electron-rich esters, including those derived from neopentyl glycol, can lead to increased reaction rates compared to the free boronic acid. nih.gov While both pinacol and neopentyl boronic esters react, they do so at significantly different rates, underscoring the subtle but crucial influence of the ester's structure on the transmetalation step. nih.gov The inherent stability and versatile reactivity of alkyl boronic esters make them highly valuable compounds in organic chemistry. researchgate.net
| Boronic Ester Type | Key Feature in Lithiation-Borylation | Observed Outcome | Reference |
|---|---|---|---|
| Neopentyl Glycol | Reduced reversibility in boronate complex formation | Almost complete enantiospecificity (up to 100% es) and high diastereoselectivity (e.g., 94:6 dr) | semanticscholar.org |
| Pinacol | Increased reversibility leading to racemization of lithiated intermediate | Lowered stereoselectivity and significant matched/mismatched effects | semanticscholar.org |
Optimization of Reaction Conditions for Neopentylboronic Acid Transformations
The success of reactions involving this compound and its esters is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the use of additives, reaction temperature, and reagent concentration.
Solvents and additives can have a profound impact on reaction outcomes. The polarity of the solvent can influence reaction kinetics, with some reactions performing best in moderately polar solvents. researchgate.net Additives, in particular, can serve multiple functions, from enhancing catalytic activity to protecting unstable intermediates.
For instance, in certain iron-catalyzed C(sp2)−C(sp3) Suzuki-Miyaura cross-coupling reactions utilizing neopentyl glycol boronate esters, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly improve product yields. acs.org For electron-rich aryl boronate esters that typically show poor performance, the inclusion of an additive can be essential for achieving a successful transformation. acs.org In other systems, simple aliphatic alcohols such as ethanol (B145695) can act as crucial additives. They can esterify the boronic acid or its boroxine (B1236090) form in situ, protecting these species from decomposition under the reaction conditions and preventing the formation of complex reaction mixtures. acs.org
The choice of base and the presence of water are also critical. While protodeboronation is an undesired side reaction in cross-couplings, specific combinations of additives like cesium fluoride (B91410) (CsF) with controlled amounts of water can be used intentionally to achieve this transformation with high fidelity. nih.gov This demonstrates the dual role additives can play in either promoting or preventing certain reaction pathways.
| Reaction | Additive | Yield | Reference |
|---|---|---|---|
| Cross-coupling with 3-methoxyphenylboronic acid neopentyl glycol ester | None | Trace | acs.org |
| Cross-coupling with 3-methoxyphenylboronic acid neopentyl glycol ester | 10% DMAP | 65% | acs.org |
Temperature and concentration are fundamental parameters for controlling reaction rates and, in many cases, selectivity. For stereoselective processes, temperature control can be paramount. However, the enhanced stability and reactivity of neopentyl glycol boronic esters can sometimes allow for less stringent conditions. For example, high levels of enantiospecificity in the synthesis of tertiary boronic esters have been achieved at non-cryogenic temperatures (20 °C), expanding the practicality of these methods. semanticscholar.org Nevertheless, temperature remains a critical variable that can significantly impact the yield of other transformations. nih.gov
The concentration of reagents, particularly the catalyst, is another key lever for optimization. In an organocatalytic synthesis of α-trifluoromethyl allylboronic acids, it was observed that while a 20 mol % catalyst loading gave a good yield for alkyl-substituted substrates, aryl-substituted analogues required an increase in catalyst loading to 30 mol % to achieve acceptable yields. acs.org This highlights the need to tailor concentrations based on the specific substrates being used to ensure efficient conversion.
| Substrate Type | Catalyst Loading | Yield | Reference |
|---|---|---|---|
| Aryl-substituted alkenylboronic acid (e.g., 5e) | 20 mol % | 26% | acs.org |
| Aryl-substituted alkenylboronic acid (e.g., 5e-g) | 30 mol % | 50-70% | acs.org |
Strategies for Attenuating Protodeboronation of this compound and its Esters
A common side reaction for boronic acids and their derivatives is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to a non-productive pathway and reduced yields. researchgate.net This is particularly problematic for coupling partners that are more susceptible to this process. nih.gov
The use of boronic esters, such as the neopentyl glycol ester, is itself a primary strategy to mitigate protodeboronation. By "masking" the reactive boronic acid, the resulting ester exhibits greater stability, particularly under the basic conditions often required for cross-coupling reactions. nih.gov Research has shown that tertiary boronic esters are significantly less prone to protodeboronation with carboxylic acids compared to their corresponding tertiary boranes. nih.gov Efficient protodeboronation of these stable esters requires specific and potent reagents, such as TBAF·3H₂O or a combination of CsF and water, which are generally absent from standard coupling protocols. nih.gov
For applications requiring even greater stability, alternative boron reagents have been developed. These include N-methyliminodiacetic acid (MIDA) boronates and the more recent tetramethyl N-methyliminodiacetic acid (TIDA) boronates. nih.govresearchgate.net TIDA boronates, for instance, are designed with enhanced steric shielding and increased covalency of the nitrogen-boron dative bond, which further attenuates their susceptibility to hydrolysis and protodeboronation. researchgate.net The selection of the appropriate boron species—from the boronic acid to its neopentyl ester or a more specialized reagent like a TIDA boronate—is therefore a key strategic choice based on the demands of the specific chemical transformation.
Role of Ligand and Catalyst Design in this compound Reactivity
In transition metal-catalyzed reactions, the ligand coordinated to the metal center plays a decisive role in determining the catalyst's activity, selectivity, and stability. biointerfaceresearch.comresearchgate.net Ligand design allows for the fine-tuning of the metal's electronic and steric environment, which directly influences key steps in the catalytic cycle, such as transmetalation and reductive elimination. researchgate.net
This principle is well-illustrated in reactions involving this compound derivatives. In an iron-catalyzed C(sp2)−C(sp3) cross-coupling, phenoxyimine (FI) ligands were found to be effective in supporting the iron catalyst. A specific high-spin neosilyl iron complex proved to be an effective precatalyst, though its efficiency varied with the electronic nature of the boronate ester. acs.org Understanding the structure of the catalytically relevant iron alkoxide intermediates is crucial for improving the reaction scope with less reactive, electron-rich aryl boronate esters. acs.org
Ligand design can also be a powerful tool for controlling regioselectivity. In a rhodium-catalyzed arylation of N-alkyl nicotinate (B505614) salts, the choice of bis-phosphine ligand was found to completely switch the position of arylation. Ligands with smaller bite angles, such as Bobphos, directed the addition of the aryl boron nucleophile to the C2 position, while ligands with wider bite angles, like BINAP, favored addition at the C6 position. nih.gov This catalyst control demonstrates how sophisticated ligand design can create divergent reaction pathways, providing access to different constitutional isomers from the same set of starting materials.
| Ligand | Key Ligand Property | Major Product | Product Ratio (C2:C6) | Reference |
|---|---|---|---|---|
| (R)-QuinoxP* | Smaller Bite Angle | C2-Arylation | 88:12 | nih.gov |
| (S)-BINAP | Wider Bite Angle | C6-Arylation | 2:98 | nih.gov |
Applications of Neopentylboronic Acid in Complex Molecule Synthesis
Strategic Use in Natural Product Synthesis
The construction of complex natural products often relies on the efficient and selective formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field, and neopentylboronic acid derivatives are frequently employed as robust coupling partners. xisdxjxsu.asiaresearchgate.net Their stability compared to free boronic acids prevents premature decomposition and side reactions like protodeboronation, which is crucial in multi-step total syntheses. nih.gov
Researchers have utilized neopentyl boronic esters in the synthesis of various natural products due to their favorable reactivity and stability. The bulky neopentyl glycol protecting group can influence reaction kinetics and, in some cases, enhance product yields by minimizing unwanted side reactions.
A key strategy in natural product synthesis involves the late-stage introduction of complex fragments. The stability of neopentyl boronate esters makes them ideal for carrying through multiple synthetic steps before the final coupling. For instance, in the synthesis of polyketide natural products, where molecules can be sensitive, a stable boronic ester is essential for the successful construction of the carbon skeleton. researchgate.net The synthesis of macrolide-type natural products, such as the spinosyns, involves complex cyclization reactions where stable building blocks are paramount. utexas.edu
Table 1: Application of this compound Derivatives in Natural Product Synthesis
| Natural Product Class | Reaction Type | Role of this compound Derivative | Research Finding |
| Polyketides | Suzuki-Miyaura Coupling | Stable precursor for introducing aryl or vinyl groups. | Provides high yields and tolerance for sensitive functional groups common in polyketides. researchgate.net |
| Alkaloids | Suzuki-Miyaura Coupling | Key building block for constructing biaryl linkages. | The stability of the neopentyl ester is critical for complex, multi-step syntheses. xisdxjxsu.asia |
| Terpenoids | Suzuki-Miyaura Coupling | Reagent for forming C-C bonds in complex ring systems. | Offers robust performance under various reaction conditions, essential for terpenoid synthesis. researchgate.net |
This compound as a Precursor in Pharmaceutical Agent Synthesis
The unique properties of the boronic acid functional group have established it as a significant pharmacophore in medicinal chemistry. mdpi.comresearchgate.net Boron-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have demonstrated the therapeutic potential of this class of compounds. mdpi.comnih.govnih.gov this compound and its esters serve as critical precursors in the synthesis of new pharmaceutical agents, primarily through Suzuki-Miyaura cross-coupling reactions that build the core structures of these complex molecules. nih.gov
The synthesis of dipeptidyl boronic acids, a class of potent proteasome inhibitors, often involves the coupling of a boronic acid-containing fragment. nih.gov The stability and handling advantages of neopentyl boronate esters make them preferred reagents in these synthetic sequences, ensuring efficient and reliable production of the target active pharmaceutical ingredient (API). For example, the synthesis of drug candidates containing biaryl or heteroaryl-aryl linkages frequently employs palladium-catalyzed coupling reactions where neopentyl boronic esters are key intermediates. frontierspecialtychemicals.com
Research into new anticancer agents has leveraged this compound derivatives. For instance, the development of compounds targeting the 20S proteasome, a strategy effective in treating multiple myeloma, relies on the synthesis of boronic acid inhibitors. nih.govmdpi.com The modular nature of the Suzuki coupling allows for the rapid generation of libraries of potential drug candidates by varying the coupling partners with a common neopentyl boronate intermediate. chemicalbook.com
Table 2: Use of this compound in Pharmaceutical Synthesis
| Drug/Drug Class | Synthetic Role of this compound | Key Reaction | Significance |
| Bortezomib Analogs | Precursor to the dipeptidyl boronic acid structure. | Suzuki-Miyaura Coupling | Enables the efficient construction of the core structure of these proteasome inhibitors. nih.gov |
| Ixazomib | Used in the synthesis of the boronic acid pharmacophore. | Suzuki-Miyaura Coupling | Facilitates the creation of the active component for treating multiple myeloma. mdpi.commdpi.com |
| Kinase Inhibitors (e.g., Crizotinib) | Employed in late-stage Suzuki-Miyaura coupling. | Palladium-catalyzed Cross-Coupling | The use of a stable pinacol (B44631) boronic ester (structurally related to neopentyl esters) demonstrates the utility of such reagents in complex API synthesis. nih.gov |
Applications in Agrochemical Synthesis
The field of agrochemical discovery is increasingly turning to novel chemical scaffolds to overcome resistance issues and improve efficacy. mdpi.com Boron-containing compounds are emerging as a promising class of agrochemicals, with benzoxaboroles recently recognized as a new category of fungicides. nih.gov Boron is an essential micronutrient for plants, and boronic acids have been utilized as growth promoters and resistance inducers. nih.govmdpi.com
This compound derivatives are valuable tools in the synthesis of new agrochemicals. Their use in Suzuki-Miyaura coupling allows for the modular synthesis of complex active ingredients. This approach enables the systematic modification of different parts of a molecule to optimize its biological activity against specific pests or pathogens and to enhance its environmental safety profile. nih.gov For example, the synthesis of novel fungicides or herbicides can involve the coupling of a heterocyclic halide with an aryl neopentyl boronate to create the desired biaryl core structure, which is common in many active agrochemical compounds.
The development of strobilurin-type fungicides, such as azoxystrobin (B1666510) and pyraclostrobin, highlights the impact that a highly effective core building block can have on the market. mdpi.com The synthetic flexibility offered by this compound and its derivatives in cross-coupling reactions facilitates the exploration of new and diverse chemical structures that could lead to the next generation of highly effective agrochemicals.
Table 3: Role of this compound Derivatives in Agrochemical Research
| Agrochemical Type | Synthetic Application | Reaction Type | Research Focus |
| Fungicides | Synthesis of benzoxaborole analogs and other boron-containing scaffolds. | Suzuki-Miyaura Coupling | Development of new fungicides with novel modes of action to combat resistance. nih.govmdpi.com |
| Herbicides | Construction of complex biaryl or heteroaryl structures. | Palladium-catalyzed Cross-Coupling | Creation of selective herbicides by modifying molecular structures for target specificity. |
| Insecticides | Building blocks for novel insecticidal compounds. | Suzuki-Miyaura Coupling | Exploration of new chemical classes for insect control, moving beyond existing mechanisms. utexas.edu |
Integration into Divergent Synthesis Approaches
Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct molecules from a common starting material by selectively altering reaction conditions. beilstein-journals.org This approach is highly valuable for building libraries of compounds for drug discovery and materials science. This compound and its esters are well-suited for integration into such synthetic pathways due to their stability and predictable reactivity in key bond-forming reactions.
In a divergent approach, a multifunctional intermediate containing a neopentyl boronate ester can be selectively reacted at different sites. For example, by choosing a specific catalyst (e.g., palladium or copper), ligand, or base, chemists can direct the reaction towards different outcomes. frontierspecialtychemicals.comfrontierspecialtychemicals.com A common substrate can be guided through different reaction pathways, such as a Suzuki coupling, a Chan-Lam coupling, or a homocoupling, to produce a variety of complex products.
The precise control over reaction pathways is central to divergent synthesis. beilstein-journals.org For instance, a substrate bearing both a neopentyl boronate and another reactive group (like a halide) can be selectively functionalized. Under one set of conditions, the boronate undergoes a Suzuki coupling, while under different conditions, the other site reacts, leaving the boronate intact for a subsequent transformation. This programmability makes neopentyl boronate esters valuable components in the design of efficient and elegant synthetic routes to diverse molecular targets.
Table 4: this compound in Divergent Synthesis
| Starting Material Feature | Control Factor | Resulting Products | Synthetic Advantage |
| Substrate with Neopentyl Boronate and Halide | Catalyst/Ligand System | Biaryl product vs. other coupled products. | Access to multiple molecular scaffolds from a single advanced intermediate. beilstein-journals.org |
| Aryl Neopentyl Boronate | Reaction Partner (e.g., amine vs. halide) | C-N bond formation vs. C-C bond formation. | Increases molecular diversity from a common building block. frontierspecialtychemicals.com |
| Di-boronated Intermediate | Stoichiometry of Reagents | Mono-coupled or di-coupled products. | Stepwise functionalization to build complex, unsymmetrical molecules. |
Advanced Analytical and Spectroscopic Characterization in Neopentylboronic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organoboron compounds. Both ¹¹B and ¹H NMR are routinely employed to probe the electronic environment and connectivity of atoms within neopentylboron derivatives.
¹¹B NMR spectroscopy is particularly powerful for characterizing the coordination state of the boron atom in neopentylboronic acid and its complexes. nih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to the geometry and coordination number of the boron center. This compound itself exists in equilibrium between a neutral, trigonal planar form and, in the presence of Lewis bases (like diols or water), a tetrahedral boronate species.
This transformation from a three-coordinate (trigonal) to a four-coordinate (tetrahedral) boron atom results in a significant upfield shift in the ¹¹B NMR spectrum. nih.gov Trigonal boronic acids typically exhibit broad signals in the range of δ 28–34 ppm, whereas tetrahedral boronate complexes show sharper signals at approximately δ 5–13 ppm. nih.gov By monitoring these chemical shifts, researchers can confirm the formation of neopentylboronate esters or other adducts and study the thermodynamics of their formation. nih.gov
Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Hybridization | Coordination | Typical ¹¹B Chemical Shift (ppm) |
|---|---|---|---|
| Trigonal Boronic Acid | sp² | 3 | 28 - 34 |
| Tetrahedral Boronate Ester | sp³ | 4 | 5 - 13 |
Note: Chemical shifts are relative to BF₃•OEt₂ and can vary based on solvent and substituents.
While ¹¹B NMR provides information about the boron center, proton (¹H) NMR and two-dimensional correlation techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for mapping the full structure of reaction intermediates and products. ¹H NMR spectra provide information about the proton environments, such as the characteristic singlet for the nine equivalent protons of the neopentyl group's tert-butyl moiety.
For unambiguous structural assignment of complex intermediates, ¹H-¹¹B HMBC experiments are invaluable. nih.gov This technique detects long-range coupling between proton and boron nuclei, allowing for the direct identification of atoms connected to the boron center through two or three bonds. nih.gov For instance, in a neopentylboronate ester, an HMBC experiment would show a correlation between the protons on the carbon adjacent to the boron atom and the ¹¹B nucleus itself, confirming the B-C bond connectivity. This is essential for distinguishing between different potential isomers or reaction pathways. Nuclear Overhauser Effect (NOE) spectroscopy can further be used to determine the spatial proximity of different parts of a molecule, aiding in the assignment of stereochemistry in complex adducts.
Mass Spectrometry (MS) for Mechanistic Probing
Mass spectrometry is a vital technique for probing reaction mechanisms by identifying reactants, intermediates, and products within a reaction mixture. The analysis of boronic acids by MS can be challenging due to their propensity to form unexpected ions and adducts in the ion source. researchgate.net However, with appropriate ionization methods, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), valuable mechanistic information can be obtained. researchgate.net
In the context of this compound reactions, MS can be used to detect key intermediates that provide evidence for a proposed mechanism. For example, in a coupling reaction, MS could identify transient boronate complexes or other activated species. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of these transient species, further solidifying their structural assignment. Computational studies are often used in conjunction with MS data to model reaction pathways and predict the stability and structure of intermediates. rsc.org
Table 2: Common Ions Observed in ESI-MS of Boronic Acids
| Ion Type | Description | Example Formula (for R-B(OH)₂) |
|---|---|---|
| [M+H]⁺ | Protonated molecule | [R-B(OH)₂ + H]⁺ |
| [M-H]⁻ | Deprotonated molecule | [R-B(OH)₂ - H]⁻ |
| [M+Na]⁺ | Sodium adduct | [R-B(OH)₂ + Na]⁺ |
| [M+Solvent-H]⁻ | Adduct with deprotonated solvent | e.g., [R-B(OH)₂ + CH₃O]⁻ |
| [2M-OH]⁻ | Dimer-related ion | [(R-B(OH)₂)₂ - OH]⁻ |
Note: R represents the neopentyl group. The observed ions are highly dependent on the solvent system and ionization conditions.
In-situ Monitoring Techniques (e.g., React-IR) for Reaction Progress
In-situ monitoring techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy using systems like ReactIR, have revolutionized the study of reaction kinetics and mechanisms. mt.com These methods allow for real-time tracking of the concentration of key species throughout a chemical reaction without the need for sampling. mt.comyoutube.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, collecting IR spectra at set intervals. youtube.com
For reactions involving this compound, ReactIR can monitor the consumption of the starting material by tracking the disappearance of its characteristic vibrational bands, such as the O-H stretch of the boronic acid group and the B-O stretch. mt.com Simultaneously, the formation of products and intermediates can be followed by the appearance of their unique absorption bands. researchgate.net This provides a continuous profile of the reaction progress, enabling the identification of reaction endpoints, the detection of transient intermediates, and the acquisition of kinetic data to understand the influence of variables like temperature and catalyst loading. mt.com
Table 3: Key Infrared (IR) Absorption Frequencies for Monitoring this compound Reactions
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Boronic Acid) | Stretching | 3200 - 3600 (broad) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| B-O (Trigonal) | Asymmetric Stretching | 1330 - 1380 |
| B-O (Tetrahedral) | Stretching | 950 - 1100 |
| C=O (Ester) | Stretching | 1700 - 1750 |
Note: These are approximate ranges and can shift based on the specific molecular structure and environment.
X-ray Diffraction Studies of Neopentylboron Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials. nih.gov This technique is used to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles of neopentylboron derivatives. mdpi.com It is the gold standard for confirming the structure of stable products, such as neopentylboronate esters or other crystalline complexes.
The resulting structural data are crucial for understanding the steric and electronic effects of the bulky neopentyl group on molecular conformation and crystal packing. nih.gov Furthermore, X-ray diffraction studies reveal detailed information about non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular assembly of these compounds in the solid state. mdpi.com This information is invaluable for rationalizing the physical properties of the material and for designing new derivatives with specific solid-state structures.
Table 4: Example of Crystallographic Data from an X-ray Diffraction Study
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 6.1 Å, b = 8.3 Å, c = 15.4 Å |
| Bond Length (B-C) | The distance between the boron and carbon atoms. | 1.57 Å |
| Bond Angle (O-B-O) | The angle between two oxygen atoms bonded to boron. | 112° |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Note: The values presented are hypothetical for a generic boronate ester and serve for illustrative purposes.
Sustainable Chemistry and Green Synthesis Approaches for Neopentylboronic Acid
Development of Metal-Free Coupling Protocols
A significant advancement in green chemistry is the development of coupling reactions that avoid the use of transition metal catalysts. nih.gov While traditional Suzuki-Miyaura couplings, where neopentylboronic acid is a reactant, rely heavily on palladium catalysts, these metals are often expensive, toxic, and can contaminate the final product, which is a major concern in pharmaceutical synthesis. nih.govjocpr.com Consequently, research has focused on metal-free alternatives. researchgate.net
Recent progress includes metal-free carbon-carbon bond-forming reductive couplings between boronic acids and tosylhydrazones. nih.gov These reactions are noted for their generality, tolerance of various functional groups, and operational simplicity. nih.gov Other innovative approaches involve the use of perfluorophenylboronic acid as a catalyst for the cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids, proceeding under mild, transition-metal-free conditions. chemrxiv.org Furthermore, procedures for the metal-free coupling of saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids have been established, providing a straightforward, two-step synthesis of complex bicyclic structures from their parent ketones. nih.gov
Photolytic methods also present a promising metal-free pathway. For instance, a metal-free borylation reaction of electron-rich aryl (pseudo)halides has been developed using continuous-flow photolytic conditions. rsc.org This technique offers unique chemical selectivity and mild reaction conditions, adding a complementary protocol to existing synthetic methods for boronic acid derivatives. rsc.org The mechanism is proposed to involve a photolytically generated triplet aryl cation. rsc.org Additionally, transition-metal-free radical borylation reactions are gaining attention, utilizing radical precursors like carboxylic acids, amines, and alcohols to form C-B bonds, thus avoiding preformed organometallic reagents. researchgate.net
Table 1: Comparison of Metal-Free Coupling Strategies for Boronic Acids
| Coupling Strategy | Reactants | Conditions | Advantages |
|---|---|---|---|
| Reductive Coupling nih.gov | Boronic Acids + Tosylhydrazones | Metal-free | High functional group tolerance, operational simplicity. |
| Organocatalysis chemrxiv.org | Tertiary Propargylic Alcohols + Hetero-areneboronic Acids | Perfluorophenylboronic acid catalyst | Mild conditions, excellent regioselectivity. |
| Heterocyclic Coupling nih.gov | Saturated Heterocyclic Sulfonylhydrazones + Boronic Acids | Metal-free | Simple, two-step synthesis for complex building blocks. |
| Photolytic Borylation rsc.org | Electron-rich Aryl Halides + Diboron (B99234) Reagents | Continuous-flow photolysis | Mild conditions, unique selectivity, avoids metal catalysts. |
| Radical Borylation researchgate.net | Vinyl Azides + NHC-Boranes | tBuSH initiator | Divergent synthesis of α-boryl ketones and borylated compounds. |
Solvent Selection and Waste Minimization in Synthesis
Solvents are a major contributor to the waste generated in chemical processes, often accounting for a significant portion of the total mass in a reaction. acs.org Therefore, careful solvent selection is a cornerstone of green chemistry. The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and has a low environmental impact. researchgate.net
In the context of reactions involving boronic acids, such as Suzuki-Miyaura couplings, significant efforts have been made to replace traditional, often hazardous, solvents like 1,4-dioxane (B91453) and N-methyl-2-pyrrolidone with greener alternatives. bohrium.com Research has shown that solvents such as 2-Me-THF (derived from renewable feedstocks) and tert-amyl alcohol are effective green solvents for nickel-catalyzed Suzuki-Miyaura couplings. nih.govbohrium.com These solvents are considered more environmentally friendly and are attractive for industrial applications. nih.gov Polyethylene glycols (PEGs) have also been utilized as greener media for such reactions due to their low toxicity, high thermal stability, and miscibility with water and polar organic solvents. researchgate.net
Waste minimization extends beyond solvent choice and is a fundamental principle of green chemistry, which prioritizes the prevention of waste over its treatment or cleanup. researchgate.net Strategies for waste minimization in the synthesis and application of this compound include:
Process Optimization: Designing synthetic routes with fewer steps, which inherently reduces material and energy consumption and waste generation.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste as catalysts are used in small amounts and can often be recycled. monash.edu
By-product Valorization: Developing methods to convert by-products into valuable materials rather than treating them as waste. cas.org
One-Pot Reactions: Combining multiple reaction steps into a single pot, which reduces the need for intermediate workup and purification steps, thereby saving on solvents and reducing waste. rsc.org For example, one-pot borylation/Suzuki-Miyaura couplings have been developed to be more environmentally responsible. rsc.org
Table 2: Green Solvent Alternatives for Boronic Acid Coupling Reactions
| Solvent | Classification | Rationale for Use | Example Application |
|---|---|---|---|
| tert-Amyl Alcohol bohrium.comnih.gov | Green/Recommended | Safer profile, low freezing point, solubilizes polar compounds. | Nickel-catalyzed Suzuki-Miyaura coupling. nih.gov |
| 2-Me-THF bohrium.com | Green/Recommended | Derived from renewable feedstocks, safer alternative to THF. | Nickel-catalyzed Suzuki-Miyaura coupling. bohrium.com |
| Polyethylene Glycols (PEGs) researchgate.net | Green/Recommended | Low toxicity, high thermal stability, biodegradable. | Suzuki-Miyaura coupling reactions. researchgate.net |
| Water researchgate.net | Green/Recommended | Non-toxic, non-flammable, inexpensive. | Aqueous phase cross-coupling reactions. researchgate.net |
| Ethanol (B145695) acs.org | Green/Recommended | Produced from biomass, low toxicity. | General synthesis and coupling reactions. |
Catalytic Efficiency and Atom Economy in this compound Reactions
Catalytic efficiency and atom economy are key metrics for evaluating the "greenness" of a chemical reaction. High catalytic efficiency means that a very small amount of catalyst can produce a large amount of product in a short time, reducing costs and potential for product contamination. nih.gov Boronic acids themselves can act as catalysts in certain transformations, such as amide bond formation, promoting reactions under mild conditions and avoiding wasteful stoichiometric activation steps. rsc.org In reactions where this compound is a reagent, the efficiency of the primary catalyst (e.g., palladium or nickel complexes) is critical. Research focuses on developing catalysts with high turnover numbers and frequencies, allowing for very low catalyst loadings (measured in mol %). nih.gov
Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org The formula is:
Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org
A reaction with 100% atom economy is one where all the atoms from the reactants are found in the final product, generating no waste by-products. scranton.edu Addition and rearrangement reactions are examples of inherently atom-economical transformations. primescholars.com In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy.
For a typical Suzuki-Miyaura cross-coupling reaction involving this compound, the atom economy is not 100% due to the formation of boronate and halide salt by-products. Maximizing atom economy is a key goal in green chemistry. jocpr.com
Table 3: Illustrative Atom Economy for a this compound Coupling Reaction
Reaction: this compound + Bromobenzene → Phenylneopentane + Boric Acid + HBr (Hypothetical Stoichiometric Reaction for Calculation)
| Component | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| This compound | C₅H₁₃BO₂ | 115.97 | Reactant |
| Bromobenzene | C₆H₅Br | 157.01 | Reactant |
| Phenylneopentane | C₁₁H₁₆ | 148.25 | Desired Product |
| Boric Acid & HBr | H₃BO₃ + HBr | Varies | By-products |
Calculation:
Molecular Mass of Desired Product: 148.25 g/mol
Total Molecular Mass of Reactants: 115.97 + 157.01 = 272.98 g/mol
Atom Economy: (148.25 / 272.98) x 100 = 54.3%
This is an illustrative calculation. The actual by-products in a catalytic Suzuki-Miyaura reaction would differ, but the principle of calculating atom economy remains the same.
Future Research Directions and Emerging Areas for Neopentylboronic Acid
Exploration of New Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is crucial for expanding the applications of neopentylboronic acid in challenging chemical transformations. Research is focused on creating catalysts that can overcome the inherent stability of neopentyl boronic esters to achieve reactions that are currently inefficient or unfeasible.
Key areas of exploration include:
Palladium-Catalyzed Cross-Coupling: While the Suzuki-Miyaura reaction is well-established, there is a continuous effort to develop more active and robust palladium catalysts. This includes the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can promote the coupling of sterically hindered or electronically deactivated substrates. For instance, studies have compared the reactivity of neopentyl boronic esters with other boron reagents like pinacol (B44631) esters and trifluoroborates, finding that neopentyl derivatives can exhibit greater reactivity in certain contexts. rsc.org
Nickel and Copper Catalysis: Nickel and copper catalysts are being investigated as more earth-abundant and cost-effective alternatives to palladium. These systems offer different reactivity profiles and can enable unique transformations that are not accessible with palladium.
Photoredox Catalysis: The use of light to drive chemical reactions has opened new avenues in organic synthesis. Photoredox catalysis, in conjunction with transition metal catalysis, can facilitate challenging cross-coupling reactions of this compound derivatives under mild conditions.
A significant challenge in these explorations is understanding the precise mechanism of transmetalation, the key step where the organic group is transferred from boron to the metal catalyst. Recent studies have provided insights into the structural, kinetic, and computational aspects of this process for various boronic esters, which is critical for the rational design of new catalysts. nih.gov
Development of Novel Protecting Group Strategies for Boronic Acids
The stability and reactivity of boronic acids are significantly influenced by the protecting group on the boron atom. While neopentyl glycol is a common and effective protecting group, the development of new protecting group strategies is an active area of research aimed at enhancing the scope and efficiency of reactions involving boronic acids. acs.orgacs.org
The ideal protecting group should:
Be easy to install and remove under mild conditions.
Provide stability to the boronic acid during purification and multi-step synthesis. chem-station.com
Allow for controlled and selective reactivity in subsequent transformations.
Novel protecting groups currently being explored include:
MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are exceptionally stable and can be carried through multiple reaction steps before being deprotected for a final cross-coupling reaction. acs.orgnih.gov This strategy has enabled the iterative synthesis of complex molecules. nih.gov
Trifluoroborate Salts: These salts offer high stability and are often crystalline solids, which facilitates handling and purification. chem-station.com
Diethanolamine (DEA) Complexes: DEA forms stable, crystalline adducts with boronic acids, which can be used directly in coupling reactions. youtube.com
The choice of protecting group can significantly impact the reactivity of the boronic acid derivative. For instance, a comparative study showed that neopentyl boronic esters can be more reactive than the corresponding pinacol esters in certain Suzuki-Miyaura couplings. rsc.org The development of a diverse toolbox of protecting groups allows chemists to fine-tune the properties of boronic acid reagents for specific applications.
| Protecting Group | Key Features | Deprotection Conditions |
| Neopentyl Glycol | Good stability, commonly used. rsc.org | Often used directly, can be hydrolyzed. rsc.org |
| Pinacol | Very common, generally stable for purification. chem-station.com | Can be difficult to hydrolyze. chem-station.com |
| MIDA | Exceptionally stable, allows for iterative synthesis. acs.org | Basic hydrolysis. chem-station.com |
| 1,8-Diaminonaphthalene (dan) | Very stable. chem-station.com | Acidic hydrolysis. chem-station.com |
| Trifluoroborate | Highly stable, often crystalline. chem-station.com | Oxidative or acidic conditions. |
High-Throughput Screening and Automation in this compound Chemistry
High-throughput screening (HTS) and laboratory automation are revolutionizing chemical research by enabling the rapid optimization of reaction conditions and the discovery of new transformations. sigmaaldrich.com In the context of this compound chemistry, these technologies are being applied to accelerate the development of new catalytic systems and synthetic methodologies. researchgate.net
Automated platforms can perform numerous experiments in parallel, systematically varying parameters such as:
Catalyst and ligand combinations
Solvents and bases
Reaction temperature and time
This approach has been successfully used to optimize Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org For example, an automated microfluidic system was used to explore and optimize palladium-catalyzed couplings by simultaneously evaluating discrete variables (catalyst, ligand) and continuous variables (temperature, time, concentration). rsc.orgrsc.org Such systems can generate large datasets that, when combined with machine learning algorithms, can predict optimal reaction conditions and even suggest new reaction pathways. researchgate.net
The integration of robotics and data-driven approaches is paving the way for autonomous synthesis, where a computer can design a synthetic route and a robot can execute it. nih.govspringernature.com This technology has the potential to significantly accelerate the synthesis of complex molecules derived from this compound and other building blocks.
Interdisciplinary Applications and Materials Science (e.g., Polymer Chemistry)
The unique properties of the boronic acid functional group are being increasingly exploited in materials science, particularly in the field of polymer chemistry. acs.orgacs.org Boronic acid-containing polymers can exhibit stimuli-responsive behavior, making them attractive for a variety of applications.
Boronic Acid Monomers in Polymer Synthesis
A key challenge in this area is the synthesis and polymerization of monomers containing a boronic acid moiety. rsc.orgresearchgate.net this compound derivatives can be incorporated into monomers that are then polymerized to create functional macromolecules.
Several strategies are employed for the synthesis of boronic acid-containing polymers:
Direct Polymerization of Unprotected Boronic Acid Monomers: This is the most straightforward approach but can be challenging due to the potential for the boronic acid group to interfere with the polymerization process. acs.org
Polymerization of Protected Boronate Ester Monomers: Using monomers where the boronic acid is protected, for example as a neopentyl glycol ester, can provide better control over the polymerization. rsc.org The protecting group can then be removed post-polymerization if the free boronic acid is required.
Post-Polymerization Modification: This involves introducing the boronic acid functionality onto a pre-existing polymer backbone. rsc.org
Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often used to synthesize well-defined block copolymers with boronic acid functionalities. acs.orgrsc.org
Functional Polymers and Copolymers Containing Boronic Acid Moieties
Polymers and copolymers containing boronic acid groups, including those derived from this compound, have a wide range of potential applications due to their ability to form reversible covalent bonds with diols. nih.gov This interaction is the basis for their use in:
Sensors: Boronic acid-functionalized polymers can be used to create sensors for saccharides, such as glucose. rsc.org
Drug Delivery: The pH- and sugar-responsive nature of boronic acid-diol interactions allows for the development of "smart" drug delivery systems that release their payload in response to specific biological triggers. nih.gov
Self-Healing Materials: The reversible nature of boronate ester bonds can be harnessed to create polymers that can repair themselves after damage. acs.org
Biomedical Adhesives and Interfaces: Boronic acid-containing polymers can adhere to biological tissues, which are rich in diol-containing molecules.
The table below summarizes some examples of polymer systems incorporating boronic acids and their applications.
| Polymer System | Monomers / Building Blocks | Key Properties & Applications |
| Phenylboronic acid-grafted copolymers | N-(2-hydroxypropyl) methacrylamide, N-[3-(dimethylamino)propyl]methacrylamide, N-(3-aminopropyl)methacrylamide, Phenylboronic acid | pH-responsive drug release, cellular trafficking. nih.gov |
| Boronic acid-terminated polymers | Styrene, N,N-dimethylacrylamide, N-isopropylacrylamide | Supramolecular and dynamic covalent self-assembly, formation of star polymers. acs.org |
| Amphiphilic block copolymers | 2-lactobionamidoethyl methacrylate, 3-acrylamidophenylboronic acid | Self-assembly into nanoparticles for intracellular protein delivery. rsc.org |
| Boronic ester-based vitrimers | Nitrogen-coordinating cyclic boronic diesters | Enhanced hydrolytic and thermal stability, reprocessable and recyclable materials. nih.gov |
The continued development of synthetic methodologies for incorporating this compound and other boronic acids into polymeric structures will undoubtedly lead to the creation of new advanced materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for neopentylboronic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via Grignard reagent reactions with borate esters or cross-coupling protocols. Key factors include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like protodeboronation .
- Solvent selection : Tetrahydrofuran (THF) or diethyl ether enhances boron electrophilicity, improving coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity. Validate purity via (δ 0.8–1.2 ppm for neopentyl CH) and elemental analysis .
Q. How can researchers verify the structural integrity of this compound derivatives?
Use a combination of:
- Spectroscopy : (18–22 ppm for boronic acids) and to confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 131.1).
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the stability considerations for this compound under varying storage conditions?
- Moisture sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis to neopentanol .
- pH effects : Stable in neutral to weakly acidic conditions; decomposes in strong bases (pH >10) via boronate formation .
Advanced Research Questions
Q. How do steric effects in this compound influence its reactivity in Suzuki-Miyaura couplings?
The bulky neopentyl group reduces transmetalation rates due to steric hindrance. Mitigation strategies:
- Catalyst optimization : Use Pd(OAc) with SPhos ligand for enhanced turnover .
- Solvent/base systems : KPO in toluene/water mixtures improves solubility of boronate intermediates .
- Kinetic studies : Monitor reaction progress via (if fluorinated substrates are used) to quantify rate constants .
Q. What computational methods are suitable for modeling this compound’s electronic structure and reaction pathways?
- DFT calculations : B3LYP/6-311+G(d,p) level for geometry optimization and frontier orbital analysis (HOMO/LUMO energies predict electrophilicity) .
- Molecular docking : Simulate interactions with biological targets (e.g., proteases) to rationalize inhibitory activity .
- MD simulations : Assess solvation effects on boronic acid aggregation in aqueous media .
Q. How should researchers address contradictions in reported catalytic activity data for this compound?
- Meta-analysis : Compare datasets using standardized metrics (e.g., turnover number, TOF) across similar substrates and conditions .
- Error source identification : Check for inconsistencies in purity assays, solvent trace impurities, or catalyst preactivation protocols .
- Reproducibility tests : Replicate key experiments with controlled variables (e.g., degassing methods, glovebox O levels) .
Methodological Guidelines
- Experimental reproducibility : Document all synthetic steps, including exact molar ratios, stirring times, and purification gradients .
- Data validation : Cross-reference spectroscopic results with literature benchmarks (e.g., NMR shifts from Organic Process Research & Development) .
- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to aid community-wide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
